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Compound of Interest

Compound Name: Acid-PEG3-mono-methyl ester

Cat. No.: B605135

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG3-mono-methyl ester, a
heterobifunctional linker molecule with significant applications in bioconjugation, drug delivery,
and the development of targeted therapeutics such as Proteolysis Targeting Chimeras
(PROTACS). This document details its core physicochemical properties, reactivity, and stability,
and provides detailed experimental protocols for its use.

Core Properties and Heterobifunctional Nature

Acid-PEG3-mono-methyl ester is a discrete polyethylene glycol (dPEG®) linker characterized
by a three-unit PEG chain flanked by a terminal carboxylic acid and a methyl ester. This unique
structure imparts a dual reactivity, allowing for the sequential and controlled conjugation of two
different molecules. The hydrophilic PEG spacer enhances the aqueous solubility of the linker
and any resulting conjugate, a crucial property for biological applications.[1][2]

The heterobifunctional nature of this linker is central to its utility. The carboxylic acid can be
activated to react with primary amines, forming a stable amide bond.[3] Concurrently, the
methyl ester serves as a protected carboxylic acid, which is stable under the conditions
required for amide bond formation but can be hydrolyzed under basic conditions to liberate a
second carboxylic acid for further conjugation.[4]

Physicochemical Properties
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Property Value Reference
Chemical Formula C11H2007 [5]
Molecular Weight 264.27 g/mol [5]
CAS Number 1807505-26-5 [5]
Appearance Colorless to light yellow liquid [5]

Soluble in DMSO, DMF, and
Solubility other polar organic solvents. [5][6]
High water solubility.

Store at -20°C for long-term
Storage N [4]
stability.

Reactivity and Stability

The utility of Acid-PEG3-mono-methyl ester is dictated by the reactivity of its terminal
functional groups and the stability of the overall structure under various conditions.

Carboxylic Acid Reactivity:

The carboxylic acid moiety can be readily coupled with primary amines using standard
carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in
the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] This
two-step process first forms a semi-stable NHS ester, which then efficiently reacts with a
primary amine to form a stable amide bond.[7] The reaction is typically carried out in a pH
range of 7.2-8.5 for the amine coupling step.[8]

Methyl Ester Stability and Hydrolysis:

The methyl ester group is relatively stable under neutral and slightly acidic conditions, making it
an effective protecting group for the carboxylic acid during the initial conjugation step.[4]
However, it is susceptible to hydrolysis under basic conditions (pH > 8.5) and in the presence
of esterase enzymes in biological systems.[4] The rate of hydrolysis is dependent on pH and
temperature, with higher pH and temperature leading to faster cleavage.[4] While specific
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kinetic data for Acid-PEG3-mono-methyl ester is not readily available, methyl esters are
generally more stable to hydrolysis than more activated esters like NHS esters.[4]

Applications in PROTAC Synthesis

Acid-PEG3-mono-methyl ester is a valuable tool in the synthesis of PROTACs, where it
serves as the linker connecting a target protein-binding ligand (warhead) and an E3 ubiquitin
ligase-binding ligand.[9][10] The defined length of the PEG3 chain provides a precise spacer to
facilitate the formation of a productive ternary complex between the target protein and the E3

ligase.[11]

The heterobifunctional nature of the linker allows for a modular and sequential approach to
PROTAC synthesis, as illustrated in the workflow diagram below.

Step 1: First Amide Coupling

E3 Ligase Ligand - : :
(with amine) G\md PEG3-mono-methyl estea

EDC/NHS

E3 Ligand-Linker-Ester
Intermediate

[ iOH or NaOH

Step 2: Ester Hydrolysis Step 3: Second Amide Coupling

Warhead
(with amine)

E3 Ligand-Linker-Acid

Intermediate

HATU/D

Final PROTAC
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Sequential PROTAC synthesis workflow.

Quantitative Data in PROTAC Design:

The efficacy of a PROTAC is often quantified by its DC50 (concentration at which 50% of the
target protein is degraded) and Dmax (the maximum percentage of protein degradation).[12]
While no specific DC50 or Dmax values for PROTACSs using the Acid-PEG3-mono-methyl
ester linker are publicly available, studies on similar short-chain PEG linkers have shown that
linker length and composition are critical for optimal degradation.[11] The following table
provides representative data from a study on Bruton's Tyrosine Kinase (BTK) PROTACs with
varying PEG linker lengths to illustrate this principle.[12]

PROTAC Identifier Linker DC50 (nM) Dmax (%)
BTK-PROTAC-1 PEG2 150 85
BTK-PROTAC-2 PEG4 25 95
BTK-PROTAC-3 PEG6 80 90

This data is representative and intended to illustrate the impact of linker length on PROTAC
efficacy.

Applications in Bioconjugation

The amine-reactive nature of the carboxylic acid group makes Acid-PEG3-mono-methyl ester
a versatile tool for the PEGylation of proteins, peptides, and other biomolecules.[13]
PEGylation can enhance the therapeutic properties of biomolecules by increasing their
solubility, extending their in-vivo half-life, and reducing their immunogenicity.[13]

The general workflow for protein conjugation is depicted below.
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General workflow for protein bioconjugation.

Experimental Protocols

The following are detailed methodologies for the use of Acid-PEG3-mono-methyl ester in
PROTAC synthesis and protein conjugation.

Protocol 1: Synthesis of a PROTAC using Acid-PEG3-mono-methyl Ester

This protocol describes a two-step synthesis of a PROTAC, starting with the conjugation of an
E3 ligase ligand to the linker, followed by ester hydrolysis and coupling to the warhead.

Materials:
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o Amine-functionalized E3 Ligase Ligand
e Acid-PEG3-mono-methyl ester
o Amine-functionalized Warhead

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o DIPEA (N,N-Diisopropylethylamine)

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
e NHS (N-hydroxysuccinimide)

e LIOH (Lithium hydroxide)

e Anhydrous DMF (Dimethylformamide)

e THF (Tetrahydrofuran)

o Water

o Standard glassware for organic synthesis

o LC-MS for reaction monitoring

Preparative HPLC for purification
Procedure:
Step 1: Conjugation of E3 Ligase Ligand to the Linker

e Under an inert atmosphere (e.g., nitrogen), dissolve the amine-functionalized E3 ligase
ligand (1.0 eq) in anhydrous DMF.

e Add EDC (1.2 eq) and NHS (1.2 eq) to a solution of Acid-PEG3-mono-methyl ester (1.1
eq) in anhydrous DMF. Stir for 15 minutes at room temperature to activate the carboxylic
acid.
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Add the activated linker solution to the E3 ligase ligand solution.

Stir the reaction at room temperature overnight.

Monitor the reaction progress by LC-MS.

Upon completion, purify the E3 Ligand-Linker-Ester intermediate by flash column
chromatography or preparative HPLC.[14]

Step 2: Hydrolysis of the Methyl Ester

Dissolve the purified E3 Ligand-Linker-Ester intermediate in a mixture of THF and water
(e.g., 3:1 viv).

e Add LiOH (2.0-3.0 eq) and stir at room temperature.
e Monitor the hydrolysis by LC-MS until the ester is fully converted to the carboxylic acid.

 Acidify the reaction mixture with 1N HCI and extract the product with an organic solvent (e.qg.,
ethyl acetate).

e Dry the organic layer and concentrate to yield the E3 Ligand-Linker-Acid intermediate.[14]
Step 3: Coupling of the Warhead to form the Final PROTAC

o Dissolve the E3 Ligand-Linker-Acid intermediate (1.0 eq) and the amine-functionalized
warhead (1.1 eq) in anhydrous DMF.

e Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

 Stir the reaction at room temperature overnight.

e Monitor the reaction progress by LC-MS.

 Purify the final PROTAC by preparative HPLC.[9]

Protocol 2: Conjugation of Acid-PEG3-mono-methyl Ester to a Protein

This protocol outlines the steps for conjugating the linker to primary amines on a protein.
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Materials:

Protein solution (in amine-free buffer, e.g., PBS pH 7.2-7.4)

e Acid-PEG3-mono-methyl ester

e EDC

o Sulfo-NHS

 Activation Buffer (e.g., 0.1 M MES, 0.5 M NacCl, pH 6.0)

o Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

e Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.0)

e Desalting column

Procedure:

Step 1: Activation of the Linker

e Dissolve Acid-PEG3-mono-methyl ester in Activation Buffer.

e Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution.
e Incubate for 15-30 minutes at room temperature.[15]

Step 2: Conjugation to the Protein

o Exchange the protein into the Conjugation Buffer using a desalting column.

» Immediately add the activated linker solution to the protein solution. A 10- to 50-fold molar
excess of the linker is a typical starting point.

 Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16]

Step 3: Quenching and Purification
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o Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-
esters.

¢ |ncubate for 15-30 minutes.

o Purify the protein-PEG conjugate using a desalting column or size-exclusion
chromatography (SEC) to remove excess linker and byproducts.[15]

Analytical Characterization

Thorough characterization of the final conjugate is essential to confirm its identity, purity, and
the degree of labeling.

Mass Spectrometry (MS):

MS is a powerful tool for confirming the successful conjugation by detecting the mass increase
of the modified molecule.[17][18] For a protein conjugate, a mass shift corresponding to the
mass of the linker (264.27 Da) for each attached linker will be observed.[17]

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate and
separate it from unreacted starting materials.[19] Size-exclusion chromatography (SEC-HPLC)
can be used to analyze the hydrodynamic volume of a protein conjugate and detect any
aggregation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR spectroscopy is a valuable technique for characterizing the structure of the linker and
the final conjugate, particularly for smaller molecules like PROTACSs.[20][21] It can be used to
confirm the presence of the PEG chain and the terminal functional groups, and to determine
the degree of conjugation.[20][21]

Conclusion

Acid-PEG3-mono-methyl ester is a versatile heterobifunctional linker with broad applications
in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and dual
reactivity make it a valuable tool for the synthesis of complex biomolecules, including
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PROTACs and PEGylated proteins. The experimental protocols and characterization methods
outlined in this guide provide a framework for the effective use of this linker in research and
development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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